Product packaging for Sophoraflavanone L(Cat. No.:)

Sophoraflavanone L

Cat. No.: B1257209
M. Wt: 424.5 g/mol
InChI Key: SXRPAWKWQUYIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoraflavanone L is a lavandulylated flavanone found in plant species of the Sophora genus. This prenylated flavonoid shares a close structural relationship with the well-researched Sophoraflavanone G, a compound noted for its multi-target pharmacological activities. As a natural product, this compound is of significant interest in biomedical research for hit discovery and the investigation of structure-activity relationships within this class of bioactive compounds. Research into similar lavandulylated flavonoids has demonstrated a broad spectrum of promising biological activities. Sophoraflavanone G, for instance, has shown potent anti-leukemic activity by inducing G1 cell cycle arrest and apoptotic cell death in KG-1a and EoL-1 leukemic cell lines. This activity is associated with the suppression of Wilms' tumor 1 (WT1) protein expression and impacts critical pathways such as AMPK, VEGF, and mTOR . Beyond oncology, analogous compounds exhibit robust anti-inflammatory effects, ameliorating conditions like allergic airway inflammation in murine asthma models by suppressing Th2 response and oxidative stress . Their mechanism may involve the suppression of key inflammatory cytokines and mediators. Furthermore, potent antibacterial properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) have been documented, with actions including disruption of bacterial cell membrane integrity and prevention of biofilm synthesis . Please note that this product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B1257209 Sophoraflavanone L

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-(3-methylbut-2-enoxy)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-7-18-22(30-10-9-15(3)4)12-20(28)24-21(29)13-23(31-25(18)24)17-8-6-16(26)11-19(17)27/h5-6,8-9,11-12,23,26-28H,7,10,13H2,1-4H3

InChI Key

SXRPAWKWQUYIOI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)OCC=C(C)C)C

Origin of Product

United States

Isolation and Structural Characterization of Sophoraflavanone L

Methodologies for Extraction and Purification of Sophoraflavanone L

Specific methodologies for the extraction and purification of this compound are not detailed in the available information. General approaches for extracting flavonoids from Sophora species typically involve solvent extraction followed by various chromatographic techniques.

Information regarding the specific source material preparation and solvent extraction techniques for this compound is not available. For related flavonoids from Sophora species, common practices include drying and pulverizing plant roots, followed by extraction with organic solvents such as ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or chloroform (B151607) google.comtandfonline.comactahort.orgdoi.org. For instance, Sophoraflavanone G has been extracted from Sophora flavescens roots using 95% ethanol at 50°C, with the extract concentrated via rotary vacuum evaporation doi.org. Another method for Sophora alopecuroides involves soaking pulverized roots in 95% ethanol at room temperature, followed by filtration and concentration google.com. Mechanochemical-promoted extraction technology (MPET) using water and Na2CO3 has also been explored for selective flavonoid extraction from Sophora flavescens roots researchgate.netebi.ac.uk.

Specific chromatographic separation strategies for this compound enrichment are not detailed. However, general strategies for enriching and purifying flavonoids from Sophora extracts, as applied to related compounds like Sophoraflavanone G, include:

Liquid-liquid partitioning: Crude extracts are often suspended in water and then partitioned with various solvents such as petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity doi.org.

Column Chromatography: Silica gel column chromatography is frequently employed, often with gradient elution systems (e.g., petroleum ether/acetone, ethyl acetate/methanol) doi.orgresearchgate.net. Other column materials like Diaion HP-20, LH-20, and RP-18 have also been utilized for the purification of flavonoids google.comtandfonline.com.

High-Performance Liquid Chromatography (HPLC) / Preparative HPLC (PHPLC): These techniques are crucial for achieving high purity. For example, preparative HPLC with a C18 column and methanol/water as the mobile phase has been used to purify Sophoraflavanone G to over 99% purity doi.org.

High-Speed Counter-Current Chromatography (HSCCC): This non-absorption separation technique, sometimes combined with online storage recycling elution, has been used for the preparative isolation of dihydroflavonoids, including Sophoraflavanone G, from Sophora alopecuroides L. actahort.org.

Spectroscopic Approaches for Structural Elucidation of this compound

Specific spectroscopic data for the structural elucidation of this compound are not provided in the search results. The structural elucidation of flavonoids, including other Sophoraflavanones, typically relies on a combination of advanced spectroscopic techniques.

No specific Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound are available. However, NMR spectroscopy (including 1D and 2D techniques like 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC) is a fundamental tool for determining the complete molecular structure of natural compounds, including flavonoids researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net. It provides detailed information on chemical shifts and coupling constants, which are crucial for deducing atomic connectivity, arrangement, and electronic environments within a molecule researchgate.netnih.gov. Hyphenated techniques like LC-NMR have also been applied for the direct identification of prenylflavonoids in Sophora flavescens extracts researchgate.net.

Specific Mass Spectrometry (MS) data for this compound are not detailed. However, MS techniques, particularly electrospray ionization mass spectrometry (ESI-MS) and ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS), are widely used for the identification and characterization of flavonoids from Sophora species doi.orgnih.govresearchgate.netnih.gov. These techniques provide molecular weight information (m/z values) and fragmentation patterns, which are vital for deducing molecular formulas and structural features nih.govresearchgate.net. For instance, Sophoraflavanone G has been identified using ESI-MS, confirming its molecular weight and formula doi.org.

There is no specific information on the application of chiroptical spectroscopy for the stereochemical assignment of this compound. Chiroptical spectroscopy, including optical rotation (OR) and circular dichroism (CD), is essential for determining the absolute configuration of chiral molecules, such as many naturally occurring flavonoids researchgate.netsaschirality.orgchem-soc.si. These techniques measure the differential interaction of chiral compounds with left and right circularly polarized light, providing insights into their three-dimensional structure and enantiomeric purity saschirality.orgchem-soc.si.

Biosynthetic Pathways and Precursors of Sophoraflavanone L

General Flavonoid Biosynthesis in Plant Systems

The biosynthesis of flavonoids, including flavanones like Sophoraflavanone L, initiates from the phenylpropanoid pathway. This pathway converts the aromatic amino acid phenylalanine into p-coumaroyl-CoA through a series of enzymatic reactions. Key enzymes involved in this initial stage include phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). medchemexpress.comciteab.comnih.govknapsackfamily.com

The core flavonoid scaffold, a C15 benzene (B151609) ring structure (C6-C3-C6), is then formed by chalcone (B49325) synthase (CHS). CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of naringenin (B18129) chalcone. uni.luuni.luresearchgate.netphcog.comuni.lufrontiersin.org Malonyl-CoA is derived from the acetate-malonate pathway. researchgate.net

Subsequently, naringenin chalcone undergoes an intramolecular cyclization to form (2S)-naringenin, a central precursor for many flavonoids. This stereospecific isomerization is primarily catalyzed by chalcone isomerase (CHI), an enzyme that significantly accelerates a reaction that can otherwise occur spontaneously, increasing its efficiency by approximately 10⁷-fold. researchgate.netnp-mrd.org Naringenin serves as a crucial intermediate from which various flavanones and other flavonoid subclasses are derived.

Table 1: Key Precursors in General Flavonoid Biosynthesis

Compound NameRole in Biosynthesis
PhenylalanineInitial amino acid in the phenylpropanoid pathway.
p-Coumaroyl-CoAIntermediate linking phenylpropanoid and flavonoid pathways.
Malonyl-CoAProvides acetate (B1210297) units for polyketide chain elongation.
Naringenin ChalconeFirst C15 intermediate, formed by CHS.
(2S)-NaringeninCore flavanone (B1672756) scaffold, formed by CHI.

Prenylation Mechanisms in the Biogenesis of this compound

Prenylation is a crucial modification in the biosynthesis of many specialized plant metabolites, including prenylated flavonoids. This process involves the addition of lipophilic prenyl groups, typically derived from isoprenoid precursors such as dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to a flavonoid backbone. The addition of these hydrophobic prenyl moieties often enhances the biological activities of flavonoids by increasing their lipophilicity and affinity for biological membranes.

This compound is specifically characterized by two prenyl modifications: a prenyl group at the C-8 position and a prenyloxy group at the C-7 position of the flavanone skeleton. wikipedia.orgebi.ac.uk This indicates that both C-prenylation (addition of the prenyl group directly to a carbon atom) and O-prenylation (addition of the prenyl group to an oxygen atom, forming an ether linkage) occur during its biogenesis. DMAPP is the common prenyl donor for these reactions.

While direct detailed steps for this compound are not extensively documented, studies on other prenylated flavanones from the Sophora genus, such as Sophoraflavanone G, provide insights into the likely mechanisms. The biosynthesis of Sophoraflavanone G, also found in Sophora flavescens, involves two prenylation reactions. It begins with naringenin being prenylated at the C-8 position by DMAPP to yield 8-dimethylallyl naringenin. This intermediate is then further modified. This suggests a similar initial C-prenylation step at C-8 for this compound, followed by an O-prenylation at C-7.

Enzymatic Activities Involved in this compound Formation

The specific incorporation of prenyl groups into flavonoid structures is mediated by a class of enzymes known as prenyltransferases (PTs), specifically flavonoid prenyltransferases (FPTs). These enzymes exhibit remarkable regioselectivity and chemoselectivity, determining precisely where the prenyl unit is attached to the flavonoid scaffold and whether it's a C- or O-prenylation.

In the context of this compound biosynthesis, at least two distinct prenyltransferase activities would be required to introduce the prenyl group at C-8 and the prenyloxy group at C-7. For instance, in the biosynthesis of Sophoraflavanone G, naringenin 8-dimethylallyltransferase (SfN8DT-1) has been identified as catalyzing the initial C-8 prenylation of naringenin using DMAPP. This enzyme represents a type of prenyltransferase crucial for the formation of 8-prenylated flavanones. The subsequent O-prenylation at C-7 would likely be catalyzed by a distinct O-prenyltransferase, which would transfer a prenyl moiety from DMAPP to a hydroxyl group at the C-7 position. The precise characterization of these specific enzymes for this compound would involve detailed biochemical studies to elucidate their substrate specificities and reaction mechanisms.

Table 2: Key Enzymes and Their Roles

Enzyme NameEC Number (if available)Role in Biosynthesis
Phenylalanine Ammonia Lyase (PAL)EC 4.3.1.24Deaminates phenylalanine to cinnamic acid.
Cinnamic Acid 4-Hydroxylase (C4H)EC 1.14.14.91Hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase (4CL)EC 6.2.1.12Activates p-coumaric acid to p-coumaroyl-CoA.
Chalcone Synthase (CHS)EC 2.3.1.74Condenses p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone. frontiersin.org
Chalcone Isomerase (CHI)EC 5.5.1.6Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin.
Flavonoid Prenyltransferases (FPTs)-Catalyze the addition of prenyl groups (C- and O-prenylation) to flavanone scaffolds.
Naringenin 8-dimethylallyltransferase (SfN8DT-1)-Catalyzes the C-8 prenylation of naringenin (specific example for Sophoraflavanone G biosynthesis).

Genetic and Molecular Aspects of this compound Biosynthesis

The biosynthesis of this compound, like other specialized metabolites in Sophora flavescens, is under genetic control. The genes encoding the various enzymes involved in the general flavonoid pathway (e.g., PAL, C4H, 4CL, CHS, CHI) and, more specifically, the prenyltransferases, are expressed in plant tissues. uni.lu

Transcriptomic and metabolomic analyses of Sophora flavescens have identified numerous genes and metabolites related to flavonoid biosynthesis. uni.lu The expression of flavonoid biosynthetic genes is often regulated by complex networks of transcription factors, notably the MYB, basic helix-loop-loop (bHLH), and WD40 proteins, which form the MBW complex. This complex plays a crucial role in governing the activation and spatial and temporal expression of structural genes involved in flavonoid production. knapsackfamily.comuni.lu

While specific genes directly encoding the prenyltransferases responsible for the unique C-8 and O-7 prenylation patterns of this compound have not been explicitly isolated and characterized in the provided literature, the identification of prenyltransferase genes, such as SfN8DT-1 for Sophoraflavanone G, suggests the presence of a family of such genes in Sophora flavescens that contribute to the diversity of prenylated flavanones in the plant. Further molecular studies would be necessary to pinpoint the exact genes and their regulatory elements specifically involved in the biosynthesis of this compound.

Chemical Synthesis and Structural Modification of Sophoraflavanone L and Its Analogs

Strategies for Total Synthesis of Prenylated Flavanones

The total synthesis of prenylated flavanones like Sophoraflavanone L relies on key strategic steps to construct the core flavanone (B1672756) skeleton and introduce the characteristic prenyl groups at specific positions. These strategies often involve the synthesis of a chalcone (B49325) intermediate followed by its cyclization.

A common and effective approach begins with a substituted acetophenone (B1666503), such as 2,4,6-trihydroxyacetophenone, which serves as a precursor to the A-ring of the flavanone. acs.orgnih.gov A critical step is the regioselective introduction of a prenyl or geranyl side chain onto this starting material. acs.org The prenylated acetophenone is then condensed with a suitably substituted benzaldehyde (B42025) (the precursor to the B-ring) in a Claisen-Schmidt condensation to form a prenylated polyhydroxychalcone. acs.orgmdpi.com

The final key step is the regioselective cyclization of the chalcone to form the flavanone's heterocyclic C-ring. This is typically achieved under basic conditions, for example, by refluxing in ethanol (B145695) with sodium acetate (B1210297), which promotes the intramolecular Michael addition. acs.org This general strategy has been successfully applied to the first total syntheses of related prenylated flavanones, including (±)-sophoraflavanone A and (±)-bonannione A. acs.org

Alternative strategies have also been developed. For instance, the total synthesis of Sophoraflavanone H, which has a more complex hybrid structure, involved a Rh-catalyzed asymmetric C-H insertion reaction to construct a dihydrobenzofuran ring and a selective oxy-Michael reaction for the flavanone portion. nih.govresearchgate.net While not directly a synthesis of this compound, these advanced methods demonstrate the expanding toolkit available for constructing complex flavonoid structures.

Table 1: Key Reactions in the Total Synthesis of Prenylated Flavanones

Reaction Step Description Starting Materials Example Product Example
Regioselective Prenylation Introduction of a prenyl or geranyl group onto a phenolic precursor, often at a specific carbon of the A-ring. 2,4,6-trihydroxyacetophenone C-3 geranylated acetophenone acs.org
Claisen-Schmidt Condensation Base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. Geranylated acetophenone and p-[(methoxy)methoxy]benzaldehyde acs.org Geranylated tetrahydroxychalcone acs.org
Intramolecular Cyclization Cyclization of the chalcone intermediate to form the dihydropyranone (C-ring) of the flavanone skeleton. Prenylated hydroxychalcone (B7798386) acs.org Prenylated flavanone acs.org
Asymmetric C-H Insertion A rhodium-catalyzed reaction used in more complex syntheses to form specific ring structures with high stereocontrol. Diazoamide precursor researchgate.net 2,3-diaryl-2,3-dihydrobenzofuran core researchgate.net

Semi-Synthesis Approaches to this compound Derivatives

Given the complexity and often low yields of total synthesis, semi-synthesis presents an attractive alternative for producing derivatives of this compound. These methods start with readily available natural flavonoids and introduce modifications, such as prenyl groups.

A significant challenge in the chemical synthesis of prenylated flavonoids is controlling the position of the prenyl group (C-prenylation vs. O-prenylation) and achieving regioselectivity on the flavonoid core. nih.gov Chemical methods often require multiple steps involving protection and deprotection of hydroxyl groups to achieve the desired outcome. nih.gov

To overcome these limitations, biocatalysis using prenyltransferase (PT) enzymes has emerged as a powerful tool. nih.gov Aromatic PTs, particularly those from microbial sources, can offer superior solubility, high-yield production, and substrate flexibility. nih.gov These enzymes catalyze the regiospecific attachment of prenyl groups to the flavonoid scaffold under mild, eco-efficient conditions. nih.gov For example, the prenyltransferase FgPT1 from Fusarium globosum has been shown to specifically catalyze the prenylation of various flavanones, demonstrating the potential of enzymatic approaches for generating a library of prenylated derivatives. nih.gov This strategy could be applied to a suitable flavanone precursor to generate this compound or its analogs.

Structure-Activity Relationship Studies for Modified this compound Scaffolds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies guide the design of new derivatives with enhanced potency or selectivity. researchgate.netyoutube.com For prenylated flavonoids, a key structural feature influencing bioactivity is the presence, type, and position of the lipophilic prenyl side chain. mcmaster.canih.gov

The addition of a prenyl group to a flavonoid skeleton generally increases its lipophilicity. mcmaster.canih.gov This modification can enhance the compound's affinity for cell membranes, potentially leading to improved permeability and interaction with molecular targets, thereby increasing its biological activity compared to the non-prenylated parent compound. nih.govmcmaster.caresearchgate.net

Research on flavonoids from the Sophora genus has highlighted the importance of the prenyl group's position. nih.gov Specifically, the presence of a prenyl or a related lavandulyl group at the C-8 position of the flavanone A-ring is often crucial for significant biological effects, including antibacterial and cytotoxic activities. nih.govresearchgate.net this compound itself features a prenyl group at this key C-8 position. nih.gov Further modifications, such as altering the length or structure of this alkyl chain or introducing different substituents on the A and B rings, could lead to analogs with modulated activities. For instance, studies on other flavanones have shown that the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings plays a critical role in their anti-inflammatory and antioxidant properties. mdpi.commdpi.com

Table 2: Influence of Structural Modifications on Flavanone Bioactivity

Structural Feature Position General Impact on Activity Reference
Prenyl/Geranyl Group C-6 or C-8 on A-ring Generally enhances bioactivity (e.g., antibacterial, cytotoxic) due to increased lipophilicity and membrane affinity. nih.govresearchgate.net
Hydroxy (-OH) Group C-5, C-7 on A-ring; C-3', C-4' on B-ring The number and position of hydroxyl groups can significantly influence antioxidant and anti-inflammatory activity. mdpi.com
Methoxy (-OCH3) Group C-7 on A-ring The presence of a methoxy group can enhance anti-inflammatory activity. mdpi.com
C2=C3 Double Bond C-ring In the broader flavonoid class, saturation of this bond (as in flavanones) versus unsaturation (in flavones) differentiates biological profiles. researchgate.net

Compound Index

Preclinical Biological Activity Investigations and Mechanistic Studies of Sophoraflavanone L

In Vitro Cellular Activity Investigations of Sophoraflavanone L

This compound (identified as compound 2 in a study) was evaluated for its cytotoxic activity against the KB epidermoid carcinoma cell line. nih.gov While the compound was part of a group of prenylflavonoids tested, specific detailed findings, such as IC50 values or comprehensive data tables for this compound's anti-proliferative or cytotoxic effects on KB cells, are not explicitly provided in the available literature. nih.gov

Current available research specifically detailing the effects of this compound on tumor cell lines other than KB epidermoid carcinoma cells is limited.

Specific investigations into the modulatory effects of this compound on cellular signaling pathways are not detailed in the currently available search results.

Detailed investigations focusing on the induction of apoptosis or modulation of the cell cycle specifically by this compound are not extensively reported in the provided literature.

Information regarding the potential antimicrobial mechanisms of this compound is not explicitly available in the provided search results.

Data Tables

Due to the limited specific quantitative data for this compound in the available search results, no interactive data tables can be generated for its biological activities.

Potential Anti-inflammatory Mechanisms of this compound

Potential Antioxidant Mechanisms of this compound

Comprehensive studies elucidating the potential antioxidant mechanisms of this compound are not widely reported. The specific pathways involved in its potential to counteract oxidative stress, such as its interaction with reactive oxygen species (ROS) or its influence on endogenous antioxidant enzymes, have not been thoroughly investigated and documented for this particular compound.

In Vivo Animal Model Studies on this compound Efficacy (Non-human)

In vivo animal model studies specifically assessing the efficacy of this compound in non-human subjects are not extensively detailed in the current scientific publications.

Investigations into Disease Model Systems

Research focusing on the efficacy of this compound within specific disease model systems in non-human animals is not widely documented. The application of this compound in established animal models for various inflammatory or oxidative stress-related diseases has not been a prominent area of reported investigation.

Advanced Analytical and Spectroscopic Methodologies in Sophoraflavanone L Research

Chromatographic Techniques for Quantitative Analysis of Sophoraflavanone L in Research Matrices

Generally, chromatographic methods for flavonoids involve reverse-phase columns (e.g., C18), mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous solutions (often containing formic acid for better peak shape and mass spectrometry compatibility), and detection via UV-Vis, Diode Array Detection (DAD), or mass spectrometry (MS). researchgate.netnih.gov The absence of specific data tables for this compound in this context indicates a gap in the publicly accessible detailed experimental research for its quantitative analysis.

Advanced Spectroscopic Techniques for Metabolite Profiling Related to this compound

Comprehensive metabolite profiling directly related to this compound using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution Mass Spectrometry (MS) is not widely detailed in the current research landscape for this specific compound. Spectroscopic methods are crucial for the structural elucidation and identification of natural products. For related flavonoids, 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC) experiments are standard for confirming chemical structures, while mass spectrometry (e.g., ESI-MS, HRMS) provides molecular weight information and characteristic fragmentation patterns for identification. nih.govtandfonline.comsilae.itdoi.org

For instance, Sophoraflavanone G has been identified and characterized using ESI-MS, ¹³C NMR, and ¹H NMR, providing specific chemical shifts and fragmentation data. doi.org However, such detailed, compound-specific spectroscopic data for this compound for metabolite profiling purposes are not explicitly found in the provided search results.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, has been a significant tool in the research of this compound. These in silico methods are employed to predict and understand the binding interactions of small molecules with target proteins, offering insights into potential biological activities.

One notable study utilized molecular docking and molecular dynamics simulations to investigate this compound's interaction with DNA methyltransferase 1 (DNMT1). researchgate.netresearchgate.net This research identified this compound as one of the phytochemicals exhibiting maximum binding affinity with the active sites of DNMT1. researchgate.netresearchgate.net

Molecular Dynamics Simulation Data for this compound with DNMT1 researchgate.net: Molecular dynamics simulations of 500 nanoseconds (ns) were performed to assess the stability of the this compound-DNMT1 complex. The Root Mean Square Deviation (RMSD) values for the complex were reported to be stable throughout the simulation, with values generally ranging between 1.0 and 1.5 Å, indicating strong and stable binding conformations. researchgate.netresearchgate.net The Root Mean Square Fluctuation (RMSF) values for the DNMT1-Sophoraflavanone L complex were approximately 3.0 Å, demonstrating a high level of stability in the protein-ligand interaction. researchgate.net

This computational approach provides a theoretical basis for understanding this compound's potential molecular mechanisms and serves as a crucial preliminary step in drug discovery and development, particularly when experimental data for complex interactions are challenging to obtain. researchgate.netnih.gov

Future Perspectives and Research Gaps in Sophoraflavanone L Studies

Elucidation of Comprehensive Biological Action Spectrum of Sophoraflavanone L

A significant research gap exists in understanding the full range of biological activities of this compound. To date, its primary reported bioactivity is its cytotoxicity against the KB epidermoid carcinoma cell line. nih.gov This finding positions this compound as a potential candidate for further investigation in oncology. However, its bioactivity profile is likely much broader, a notion supported by the diverse pharmacological effects observed in structurally related compounds from the Sophora genus. nih.gov

Many prenylated flavonoids isolated from Sophora flavescens, such as the closely related Sophoraflavanone G, exhibit a wide array of effects including potent antibacterial, anti-inflammatory, antiviral, and antioxidant activities. nih.govnih.govwikipedia.org For instance, Sophoraflavanone G has demonstrated significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Future research should prioritize:

Broad-Spectrum Screening: Systematic screening of this compound against a wide variety of therapeutic targets is necessary. This includes panels of cancer cell lines beyond epidermoid carcinoma, various strains of pathogenic bacteria and fungi, and different viral models.

Comparative Studies: Direct comparative studies between this compound and other prenylated flavonoids like Sophoraflavanone G and Kurarinone would help to elucidate structure-activity relationships and identify the unique contributions of its specific chemical structure to its biological effects.

Anti-inflammatory and Antioxidant Assays: Given the commonality of these properties among flavonoids, assessing the potential of this compound to modulate inflammatory pathways and mitigate oxidative stress is a logical and crucial next step.

Exploration of Novel Biosynthetic Pathways for this compound Production

The natural biosynthetic pathway of this compound in Sophora flavescens has not been fully elucidated. Flavonoids are generally synthesized via the phenylpropanoid pathway, where chalcone (B49325) synthase is a key enzyme. nih.gov The formation of prenylated flavonoids requires the subsequent action of specific enzymes known as prenyltransferases, which attach isoprenoid chains to the flavonoid skeleton. nih.gov A major research gap is the identification and characterization of the specific prenyltransferase(s) responsible for the unique prenylation pattern of this compound.

Looking forward, the exploration of novel biosynthetic routes through metabolic engineering in microbial hosts presents a promising avenue for production. nih.gov

Key areas for future research include:

Enzyme Discovery: Identifying and characterizing the specific genes and enzymes (e.g., chalcone synthase, isomerase, hydroxylases, and prenyltransferases) from Sophora flavescens involved in this compound biosynthesis.

Heterologous Expression: Assembling the identified biosynthetic pathway in microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org This approach has been successful for other flavonoids and offers a scalable and controlled production platform. nih.gov

Pathway Optimization: Engineering the microbial host to enhance the supply of precursors like malonyl-CoA and p-coumaroyl-CoA to increase the final product titer. nih.gov

Development of Sustainable Production Methods for this compound

Currently, this compound is sourced through extraction from the roots of Sophora flavescens, a method that is often inefficient and dependent on geographical and seasonal variables. nih.gov The development of sustainable and scalable production methods is essential for enabling further research and potential commercialization. A significant gap exists in the application of modern biotechnological techniques for its production.

Plant tissue and cell culture technologies offer a promising, sustainable alternative to conventional agriculture. nih.govthepharmajournal.com These methods provide a controlled environment for the production of secondary metabolites, independent of the limitations affecting whole plants. labassociates.com

Future research should focus on:

Plant Cell and Hairy Root Cultures: Establishing cell suspension or hairy root cultures of Sophora flavescens in bioreactors for the controlled production of this compound. nih.gov

Elicitation and Precursor Feeding: Optimizing culture conditions by using elicitors (substances that stimulate secondary metabolite production) and feeding precursor molecules into the culture medium to enhance yields. labassociates.comfrontiersin.org

Immobilization Techniques: Utilizing plant cell immobilization methods, which can increase product accumulation and simplify downstream processing by allowing for the convenient collection of secreted products. labassociates.com

Unraveling the Full Molecular Mechanisms of this compound's Bioactivity

The molecular mechanism underlying the reported cytotoxicity of this compound against KB epidermoid carcinoma cells is completely unknown. nih.gov This represents a critical knowledge gap that hinders its development as a therapeutic agent. Understanding how a compound interacts with cellular targets and signaling pathways is fundamental to drug discovery.

Studies on the analogous compound, Sophoraflavanone G, can provide a roadmap for future investigations. Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways. chemfaces.com It also inhibits STAT signaling in cancer cells by targeting upstream kinases. chemfaces.com Furthermore, it can interact with the TNF receptor (TNFR) to mitigate inflammatory responses in brain microvascular endothelial cells. mdpi.com

Priorities for future mechanistic studies on this compound include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct molecular targets of this compound within cancer cells.

Signaling Pathway Analysis: Investigating the effect of this compound on major signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt, MAPK/ERK, and STAT pathways, drawing parallels from research on Sophoraflavanone G. chemfaces.com

Apoptosis Induction Studies: Determining whether the cytotoxic effect of this compound is mediated through the induction of apoptosis, and if so, elucidating the involvement of key apoptotic proteins like caspases and members of the Bcl-2 family, similar to studies conducted on Sophoraflavanone G's effect on KB cells. koreascience.kr

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Sophoraflavanone G from natural sources?

  • Methodology :

  • Extraction : Ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) extraction from Sophora species (e.g., S. flavescens, S. pachycarpa), followed by bioactivity-guided fractionation using column chromatography .
  • Structural Confirmation : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry (MS) for elucidation of the 5,7,2’,4’-tetrahydroxy-8-lavandulylflavanone structure .
  • Quantification : High-performance liquid chromatography (HPLC) with UV detection at 280 nm, using sophoraflavanone G as a reference standard .

Q. What in vitro models are commonly used to assess Sophoraflavanone G’s pharmacological effects?

  • Experimental Design :

  • Anticancer Activity : Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) treated with Sophoraflavanone G (10–100 µM), with apoptosis measured via flow cytometry (Annexin V/PI staining) and EGFR-PI3K-AKT pathway inactivation validated by Western blot .
  • Antimicrobial Synergy : Disk diffusion and broth microdilution assays to determine minimum inhibitory concentration (MIC) reductions (e.g., gentamicin MIC reduced from 32 µg/mL to 8 µg/mL in S. aureus with 0.03 µg/mL Sophoraflavanone G) .

Q. How is Sophoraflavanone G’s hepatotoxicity evaluated in preclinical studies?

  • Toxicity Protocols :

  • In Vitro Models : Primary rat hepatocytes and human HL-7702 liver cells treated with Sophoraflavanone G (IC₅₀ = 16.5–40.3 µM), with lipid accumulation quantified via Oil Red O staining and PPAR-α pathway inhibition assessed by qPCR .
  • Metabolic Profiling : LC-MS/MS to detect glucuronide metabolites (e.g., kurarinone glucuronides) and OATP1B3 transporter involvement .

Advanced Research Questions

Q. What strategies resolve contradictions in Sophoraflavanone G’s dual role as a therapeutic and hepatotoxin?

  • Data Analysis Framework :

  • Dose-Response Curves : Compare therapeutic (e.g., TNBC apoptosis at 10–50 µM) vs. toxic thresholds (IC₅₀ = 16.5 µM in hepatocytes) .
  • Mechanistic Reconciliation : Investigate tissue-specific pathway modulation (e.g., PPAR-α inhibition in liver vs. EGFR inactivation in cancer) using transcriptomics .
    • Table : Key Contrasts in Biological Effects
Parameter Therapeutic Context Toxicological Context
Concentration Range10–50 µM (TNBC) >16.5 µM (hepatocytes)
Pathway AffectedEGFR-PI3K-AKT PPAR-α/L-carnitine synthesis
OutcomeApoptosis inductionLipid accumulation, cell death

Q. How can the total synthesis of Sophoraflavanone G improve structural optimization for drug development?

  • Synthetic Approaches :

  • Key Steps : Rh-catalyzed asymmetric C-H insertion for dihydrobenzofuran core, oxy-Michael reaction for flavanone ring formation .
  • Stereochemical Control : X-ray crystallography and circular dichroism (CD) to confirm absolute configuration (e.g., 2R,3R in natural Sophoraflavanone G vs. synthetic diastereomers) .
    • Applications : Generate analogs with reduced hepatotoxicity (e.g., modifying the 8-lavandulyl group) while retaining antimicrobial or anticancer activity.

Q. What meta-analysis methods are suitable for consolidating heterogeneous data on Sophoraflavanone G’s bioactivity?

  • Statistical Framework :

  • Between-Study Variance Estimation : Use Paule-Mandel estimator or restricted maximum likelihood (REML) for continuous outcomes (e.g., IC₅₀ variability across studies) .
  • Confidence Intervals : Q-profile method for robust interval estimation around effect sizes (e.g., MIC reduction ratios in antimicrobial studies) .

Q. How do computational studies enhance understanding of Sophoraflavanone G’s mechanism of action?

  • In Silico Workflow :

  • Molecular Docking : ArgusLab® or AutoDock for predicting binding to EGFR or PPAR-α .
  • ADMET Prediction : SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., logP = 3.2, high hepatic metabolism risk) .

Methodological Best Practices

  • Reproducibility : Document extraction solvents (e.g., EtOAc vs. CH₂Cl₂ yields varying flavonoid profiles) and HPLC conditions (e.g., C18 column, 0.1% formic acid mobile phase) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for hepatotoxicity assays (e.g., primary cell isolation protocols) .
  • Data Reporting : Follow PRISMA guidelines for systematic reviews and CONSORT for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.